![molecular formula C17H19FN2O2S B2919613 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946327-83-9](/img/structure/B2919613.png)
4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
“4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The compound also contains a morpholino group and a thiophene ring, both of which are common in medicinal chemistry .
Molecular Structure Analysis
The compound contains a benzamide group, a morpholino group, and a thiophene ring. The benzamide group consists of a benzene ring attached to an amide group. The morpholino group is a six-membered ring containing an oxygen and a nitrogen atom. The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide group, the morpholino group, and the thiophene ring. Each of these groups can participate in various chemical reactions. For example, the amide group can undergo hydrolysis, the morpholino group can participate in substitution reactions, and the thiophene ring can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in water. The compound’s boiling point, melting point, and other properties could be predicted using computational chemistry methods .Scientific Research Applications
Organic Semiconductor Applications
Thiophene derivatives, such as 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide , are pivotal in the development of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s ability to conduct electricity while maintaining flexibility allows for innovative applications in flexible displays and wearable electronics.
Anticancer Research
The thiophene moiety present in this compound has been associated with anticancer properties . Research into thiophene derivatives has shown potential in developing new chemotherapeutic agents. The specific structure of 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide could be explored for its efficacy against various cancer cell lines, contributing to the field of targeted cancer therapy.
Anti-inflammatory and Analgesic Properties
Compounds containing thiophene have demonstrated significant anti-inflammatory and analgesic effects . This particular compound could be synthesized and tested for its potential to reduce inflammation and pain, which could lead to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs).
Antimicrobial Activity
Thiophene derivatives are known to exhibit antimicrobial properties . The structural complexity of 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide may provide a broad spectrum of activity against various bacterial and fungal pathogens. Further research could lead to the creation of new antibiotics or antifungal medications.
Corrosion Inhibition
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The application of 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide in protective coatings could enhance the longevity of metal structures and components, particularly in harsh environments.
Material Science
The morpholine and thiophene groups within the compound contribute to its potential application in material science . It could be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical strength, suitable for high-performance materials used in aerospace and automotive industries.
Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Many drugs containing a benzamide group work by inhibiting certain enzymes . The morpholino group and the thiophene ring could also interact with biological targets, but the specifics would depend on the exact context .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-fluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-15-3-1-13(2-4-15)17(21)19-11-16(14-5-10-23-12-14)20-6-8-22-9-7-20/h1-5,10,12,16H,6-9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTAHJCUOMCFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)F)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide |
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